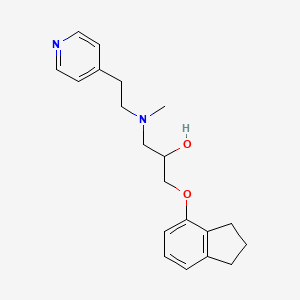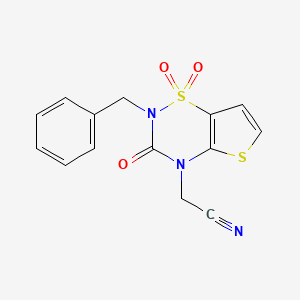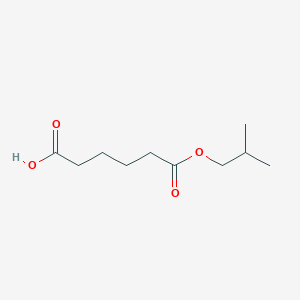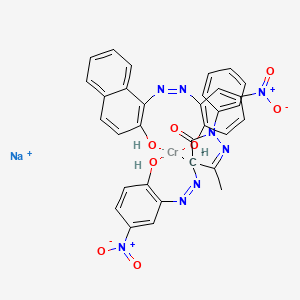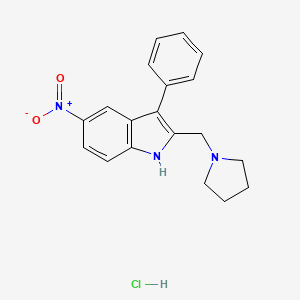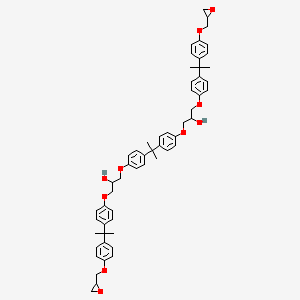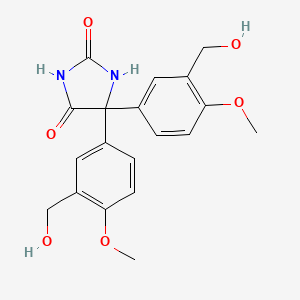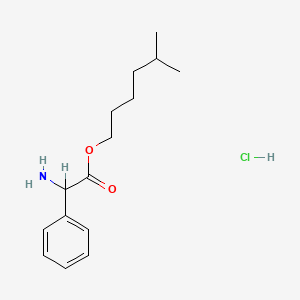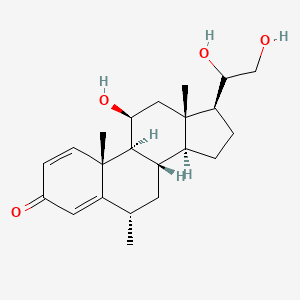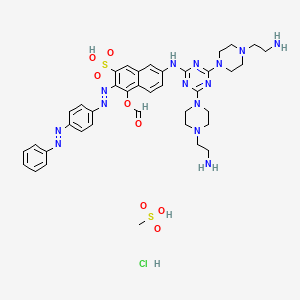
7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, formate, hydrochloride, methanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, formate, hydrochloride, methanesulphonate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps, starting with the formation of the triazine ring, followed by the introduction of the piperazine groups, and finally the azo coupling reaction to introduce the naphthalene and phenylazo groups. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality. The final product is often purified using techniques such as crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo groups can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-quality dyes and pigments for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with cellular components through hydrogen bonding and electrostatic interactions. The azo groups can undergo redox reactions, leading to changes in the compound’s color, which is useful in analytical applications.
Comparación Con Compuestos Similares
Similar Compounds
- 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, potassium salt
Uniqueness
The uniqueness of 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid lies in its ability to form stable complexes with various ions and molecules, making it highly versatile in different applications. Its vibrant color and stability under various conditions also make it a preferred choice in industrial applications.
Propiedades
Número CAS |
85305-11-9 |
|---|---|
Fórmula molecular |
C39H49ClN14O8S2 |
Peso molecular |
941.5 g/mol |
Nombre IUPAC |
7-[[4,6-bis[4-(2-aminoethyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-formyloxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid;methanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C38H44N14O5S.CH4O3S.ClH/c39-12-14-49-16-20-51(21-17-49)37-42-36(43-38(44-37)52-22-18-50(15-13-40)19-23-52)41-31-10-11-32-27(24-31)25-33(58(54,55)56)34(35(32)57-26-53)48-47-30-8-6-29(7-9-30)46-45-28-4-2-1-3-5-28;1-5(2,3)4;/h1-11,24-26H,12-23,39-40H2,(H,54,55,56)(H,41,42,43,44);1H3,(H,2,3,4);1H |
Clave InChI |
JRSUIAJYPQWJJP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CN(CCN1CCN)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)OC=O)N=NC5=CC=C(C=C5)N=NC6=CC=CC=C6)S(=O)(=O)O)N7CCN(CC7)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


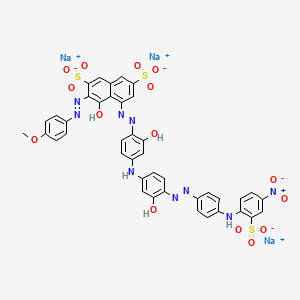
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
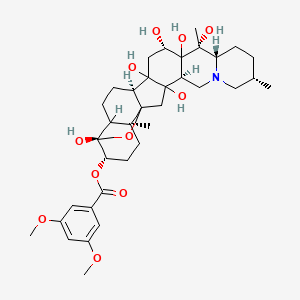
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
